CAS registry number and safety data sheet for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
CAS registry number and safety data sheet for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
An In-Depth Technical Guide to 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine: Synthesis, Safety, and Applications
This technical guide provides a comprehensive overview of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Recognizing that this specific compound is not widely cataloged, this document furnishes critical information by drawing parallels with closely related, well-characterized analogs. The guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical identity, a thorough safety assessment based on a surrogate molecule, a detailed synthetic protocol, and a discussion of its potential applications.
Chemical Identity and Data Unavailability
An extensive search for "5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine" did not yield a specific CAS Registry Number or a dedicated Safety Data Sheet (SDS). This suggests that the compound may not be commercially available and has not been widely characterized. In such instances, a prudent approach for researchers is to extrapolate safety and handling information from a structurally similar compound. For the purpose of this guide, 5-bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7) has been selected as a suitable surrogate due to the shared brominated 4-methylpyridine core. The primary difference lies in the substituent at the 2-position (an N-(4-methoxyphenyl)amine vs. a methoxy group), which will influence some properties but allows for a reasonable estimation of the core reactivity and hazards.
Safety Data Sheet (SDS) Profile of a Surrogate Compound
The following safety and property data are for 5-bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7) and should be considered as a baseline for handling novel derivatives like 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.
Hazard Identification and Precautionary Measures
| Hazard Class | Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | Warning | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | Warning | GHS07 |
Data synthesized from multiple sources.[1][2][3][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H8BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | White to pale-yellow solid | [4] |
| Melting Point | 33-37 °C | [1][2] |
| Boiling Point | 229.6 °C at 760 mmHg | [2] |
| Flash Point | 107 °C | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2][4] |
Handling and Storage Recommendations
Given the hazard profile of the surrogate, the following handling and storage procedures are recommended for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine:
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
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Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contained material should be transferred to a sealed container for proper disposal.[5]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5]
Synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
The synthesis of N-aryl-2-aminopyridines is a common transformation in medicinal chemistry, often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach involves the reaction of a halo-pyridine with an aniline derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig amination.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-4-methylpyridine (1.0 eq), 4-methoxyaniline (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
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Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane. Follow this with the addition of a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq).
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Reaction Conditions: The reaction mixture is then heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Potential Applications and Research Context
Substituted pyridine derivatives are of significant interest in several areas of chemical research and development:
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Medicinal Chemistry: The 2-aminopyridine scaffold is a common feature in many biologically active molecules. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. For example, related pyridine-based derivatives have shown potential as antibacterial agents.[7]
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Organic Synthesis: Brominated pyridines are versatile intermediates in organic synthesis. The bromine atom can be readily displaced or involved in a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[7] The synthesis of complex heterocyclic structures often relies on the strategic use of such halogenated precursors.[8]
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Materials Science: Pyridine-containing molecules are also explored in materials science for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or photophysical properties.
Conclusion
While 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is not a readily available chemical, this guide provides a comprehensive framework for its safe handling, synthesis, and exploration. By using a closely related surrogate for safety assessment and employing established synthetic methodologies, researchers can confidently work with this and similar novel compounds. The versatile nature of the brominated 2-aminopyridine core suggests that this compound could be a valuable building block for the development of new pharmaceuticals and functional materials.
References
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Appchem. 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine | 1216013-09-0 | C13H14BrN3O. Available from: [Link]
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ChemBK. 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. Available from: [Link]
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NextSDS. 5-bromo-3-methoxy-4-methylpyridin-2-amine — Chemical Substance Information. Available from: [Link]
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Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]
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PubChem. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. Available from: [Link]
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ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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